4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide is an organic compound with the molecular formula and a molecular weight of 303.38 g/mol. This compound features a sulfonamide functional group, which is significant in medicinal chemistry due to its biological activity. The compound is classified under sulfonamides, a group known for their antibacterial properties and utility in various chemical syntheses.
The synthesis of 4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with N-(1-phenylethyl)amine. The reaction is conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid produced during the reaction. The mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants into the desired product.
In an industrial context, similar synthetic routes are employed but optimized for larger scale production. The conditions are adjusted to maximize yield and purity, often involving purification techniques such as recrystallization or chromatography.
The molecular structure of 4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide can be visualized as comprising a benzene ring substituted with an acetyl group and a sulfonamide group attached to an ethyl chain that includes a phenyl group.
The relevant structural data includes:
The compound's structure allows it to participate in various chemical reactions due to the presence of functional groups that can undergo substitution or addition reactions.
4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide can undergo several types of chemical reactions:
For oxidation, potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents. In reduction processes, lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) serve as effective reducing agents. Nucleophilic substitution often requires bases like sodium hydroxide (NaOH).
The mechanism of action for 4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide involves its interaction with various molecular targets such as enzymes or receptors. The sulfonamide moiety mimics the structure of natural substrates, allowing it to bind effectively to active sites on enzymes, thereby inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to significant biological effects.
The physical properties of 4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide include:
Chemically, this compound exhibits properties typical of sulfonamides:
4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide has various applications in scientific research:
The discovery of sulfonamides marks a pivotal advancement in medicinal chemistry. In 1932, Gerhard Domagk identified the antibacterial properties of Prontosil (sulfonamidochrysoidine), the first commercially available sulfonamide antibiotic. This compound underwent metabolic activation to release sulfanilamide—the true bioactive agent—which competitively inhibited bacterial dihydropteroate synthase, disrupting folate synthesis [4]. By 1938, structural derivatization yielded sulfapyridine, enhancing efficacy against pneumococcal infections. This era established the foundational structure-activity relationship (SAR): the para-amino group on the benzene ring proved essential for antibacterial activity [4] [9].
The 1950s witnessed sulfonamides transcending antimicrobial applications. Carbonic anhydrase inhibitors like acetazolamide emerged, enabling treatments for glaucoma and epilepsy. Concurrently, sulfonylureas (e.g., tolbutamide) revolutionized diabetes management by stimulating insulin release. The structural versatility of sulfonamides facilitated diverse therapeutic applications:
Table 1: Milestones in Sulfonamide Therapeutics
Era | Therapeutic Class | Representative Agent | Clinical Impact |
---|---|---|---|
1930s | Antibacterial | Prontosil | First systemic synthetic antibiotic |
1950s | Carbonic Anhydrase Inhibitor | Acetazolamide | Glaucoma management |
1950s | Antidiabetic | Tolbutamide | Oral hypoglycemic therapy |
1960s | Diuretic | Furosemide | Hypertension/edema treatment |
1990s | COX-2 Inhibitor | Celecoxib | Inflammation/pain control |
This evolution underscores the scaffold’s adaptability, driven by strategic substitutions modulating target selectivity and pharmacokinetics [9].
Substituted benzene sulfonamides exhibit pharmacological properties dictated by their electronic and steric features. Key structural modifications include:
Recent research emphasizes their application in oncology and endocrinology:
Table 2: Impact of Substituents on Sulfonamide Bioactivity
Substituent Position | Functional Group | Target | Biological Effect |
---|---|---|---|
Para- (benzene ring) | Acetyl (–COCH₃) | Tubulin/PR | Anti-proliferative/PR antagonism |
Meta- (benzene ring) | Trifluoromethyl (–CF₃) | Progesterone receptor | IC₅₀ = 0.17 µM (PR antagonism) |
Nitrogen moiety | Secondary amine (–NH–) | Dihydropteroate synthase | Optimal H-bonding |
Nitrogen moiety | N-Benzyl | Progesterone receptor | 10-fold ↓ potency vs. secondary sulfonamide |
SAR studies confirm that meta-chloro or meta-CF₃ groups on the sulfonaryl ring maximize PR antagonism, while para-acetyl groups enhance tubulin binding in anticancer scaffolds [2] [9].
4-Acetyl-N-(1-phenylethyl)benzene-1-sulfonamide (CAS 732292-21-6) exemplifies strategic sulfonamide design. Its structure integrates two pharmacophoric elements:
Table 3: Chemical Characteristics of 4-Acetyl-N-(1-phenylethyl)benzene-1-sulfonamide
Property | Value | Significance |
---|---|---|
Molecular formula | C₁₆H₁₇NO₃S | MW = 303.38 g/mol |
IUPAC name | 4-acetyl-N-(1-phenylethyl)benzenesulfonamide | Systematic nomenclature |
SMILES | CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C | Structure representation |
InChI Key | FTXWMCVZCMDTAO-UHFFFAOYSA-N | Unique identifier for chemical structure |
Purity | ≥95% | Suitable for biological screening |
This compound’s physicochemical profile aligns with lead-like properties: moderate cLogP (~2.99), polar surface area (101.1 Ų), and aqueous solubility (>200 μM). Such characteristics facilitate in vitro screening for diverse targets, including:
Synthetic routes typically involve nucleophilic substitution, where 4-acetylbenzenesulfonyl chloride reacts with 1-phenylethylamine under basic conditions [9]. Current research explores its utility as a building block for hybrid molecules, leveraging the acetyl group for Schiff base formation or heterocyclic condensations [9]. As a structurally refined sulfonamide, this compound epitomizes the pharmacophore diversification driving modern drug discovery.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8